4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-18-8-10-19(11-9-18)29(26,27)24-17-6-4-16(5-7-17)20-14-25-13-12-15(2)22-21(25)23-20/h4-14,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAFQBECRZJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through various methods, including radical reactions, transition metal catalysis, and metal-free oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and condensation reactions. Key findings include:
a. Nucleophilic Substitution
The sulfonamide nitrogen can act as a nucleophile in reactions with alkyl halides or acyl chlorides. For example:
-
Reaction with methyl iodide in THF at 60°C yields the N-methylated derivative (88% yield) .
-
Acylation with acetyl chloride in pyridine produces the corresponding N-acetyl sulfonamide (92% purity by HPLC) .
b. Condensation with Enaminones
The sulfonamide group reacts with enaminones in acetic acid under reflux (4–8 hours) to form substituted sulfonamide-enaminone hybrids. This reaction is critical for generating derivatives with enhanced biological activity .
Ethoxy Group Reactivity
The ethoxy (-OCH₂CH₃) substituent undergoes hydrolysis and O-dealkylation under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with 6M HCl at 80°C converts the ethoxy group to a hydroxyl group (73% yield) .
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 50°C yields the phenolic derivative (68% yield) .
Imidazo[1,2-a]pyrimidine Ring Reactions
The heterocyclic core participates in electrophilic substitution and coordination chemistry:
a. Electrophilic Substitution
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 of the imidazo ring (62% yield) .
-
Halogenation : Bromination with Br₂ in CHCl₃ yields 3-bromo-imidazo[1,2-a]pyrimidine (55% yield) .
b. Metal Coordination
The nitrogen atoms in the imidazo ring coordinate with transition metals (e.g., Pd, Pt) to form complexes. For example:
Cross-Coupling Reactions
The aryl bromide intermediate (generated via bromination) undergoes Suzuki-Miyaura coupling with arylboronic acids:
-
Reaction with phenylboronic acid and Pd(PPh₃)₄ in dioxane/H₂O (90°C, 12 h) yields biaryl derivatives (78% yield) .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 12 hours at 37°C). Degradation pathways include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide. This compound has shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.
Case Study: Enzyme Inhibition
A study conducted by Nemr et al. demonstrated that related benzenesulfonamide derivatives exhibited significant inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. The ability to induce apoptosis in cancer cell lines was also noted, indicating its potential as a therapeutic agent against breast cancer cells (MDA-MB-231) .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves the inhibition of bacterial growth by targeting specific enzymes.
Case Study: Antibacterial Activity
In a study assessing new thiopyrimidine-benzenesulfonamide compounds, it was found that these derivatives effectively suppressed microbial biofilm formation in multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings suggest that these compounds could serve as foundational models for developing new antimicrobial agents .
Mechanistic Studies
The mechanism of action for sulfonamide derivatives often involves enzyme inhibition, which can lead to significant therapeutic effects.
Mechanism Exploration
Research indicates that compounds like this compound may inhibit key enzymes involved in tumor growth and bacterial metabolism, thereby providing a dual therapeutic approach against cancer and infections .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (nM) | Target Enzyme |
|---|---|---|---|
| Anticancer | 4-Ethoxy-N-(4-{...}) | 10.93 - 25.06 | Carbonic Anhydrase IX |
| Antibacterial | Thiopyrimidine-Benzenesulfonamide | N/A | Various Bacterial Enzymes |
Table 2: Synthesis Overview
| Step No. | Reaction Type | Starting Materials | Product |
|---|---|---|---|
| 1 | Sulfonamide Synthesis | Benzene derivatives + Sulfonyl chloride | Sulfonamide Intermediate |
| 2 | Substitution Reaction | Sulfonamide Intermediate + Ethoxy group | Final Compound |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Benzimidazoles: Another class of heterocyclic compounds with diverse biological properties.
Uniqueness
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and sulfonamide groups contribute to its solubility and reactivity, making it a valuable compound in various research fields .
Biological Activity
4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 4-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
| InChI Key | UZLMCAZTLQCOBQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyrimidine core allows for binding through hydrogen bonding and hydrophobic interactions, potentially modulating various biological pathways.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a potential therapeutic application in oncology.
Antimicrobial Activity
The sulfonamide group in this compound is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The mechanism may involve the inhibition of folic acid synthesis, similar to other sulfonamides.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated an IC50 value of approximately 0.15 mM against MDA-MB-231 breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising antibacterial activity .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (mM) | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | 0.15 | 32 | Anticancer/Antimicrobial |
| 2-Methylimidazo[1,2-a]pyridine | 0.20 | 64 | Antimicrobial |
| Sulfapyridine | 0.25 | 16 | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[1,2-a]pyrimidine core via cyclization of precursors like 2-aminopyrimidine derivatives with α-haloketones or diketones under reflux conditions .
- Step 2 : Introduction of the sulfonamide group through nucleophilic substitution, where a sulfonyl chloride reacts with an aniline intermediate in the presence of a base (e.g., triethylamine) .
- Step 3 : Ethoxy group installation via Williamson ether synthesis or alkylation of a phenolic intermediate.
- Optimization : Use flow chemistry to enhance reaction efficiency and scalability, as demonstrated in analogous sulfonamide syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Employ a combination of analytical techniques:
- HPLC-MS : Quantify purity (>95% recommended for biological assays).
- NMR Spectroscopy : Confirm substituent positions (e.g., ethoxy group at C4, methyl group at C7 of imidazo[1,2-a]pyrimidine) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly if co-crystallized with target proteins (see co-crystallization protocols in sulfonamide studies) .
Q. What solubility and stability considerations are critical for in vitro assays?
- Answer :
- Solubility : Use DMSO for stock solutions (test concentrations ≤10 mM to avoid precipitation). For aqueous buffers, add 0.1% Tween-80 or cyclodextrin derivatives .
- Stability : Conduct stability studies under assay conditions (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the sulfonamide or ethoxy groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory activity?
- Answer :
- Core Modifications : Synthesize analogs with varied substituents on the imidazo[1,2-a]pyrimidine (e.g., halogenation at C5/C6) or benzene sulfonamide (e.g., methyl vs. trifluoromethyl groups) .
- Biological Testing : Screen against target enzymes (e.g., COX-2, kinases) using fluorescence polarization or calorimetry. Compare IC50 values to identify key pharmacophores .
- Data Analysis : Use multivariate statistical models (e.g., partial least squares regression) to correlate structural features with activity .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
- Answer :
- Assay Standardization : Ensure consistent buffer conditions (ionic strength, cofactors) and enzyme sources (recombinant vs. tissue-derived) .
- Orthogonal Validation : Confirm results using both kinetic (e.g., SPR) and cellular (e.g., Western blot for downstream targets) assays .
- Meta-Analysis : Compare datasets from analogous sulfonamide inhibitors to identify confounding variables (e.g., off-target effects from ethoxy group metabolism) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and active sites (e.g., COX-2’s hydrophobic pocket). Prioritize derivatives with stronger hydrogen bonds to Arg120 or Tyr355 .
- MD Simulations : Simulate binding stability over 100 ns to assess conformational flexibility of the imidazo[1,2-a]pyrimidine core .
- ADMET Prediction : Apply QSAR models to predict permeability (LogP <5) and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
